

In-Depth Technical Guide: VU714 Oxalate and its Impact on Uterine Contractility

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Compound of Interest

Compound Name: VU714 oxalate

Cat. No.: B1684063

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Abstract

This technical guide provides a comprehensive overview of the emerging role of **VU714 oxalate**, a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, in the modulation of uterine contractility. The Kir7.1 channel is a key regulator of myometrial quiescence during pregnancy. Its inhibition leads to membrane depolarization and subsequent uterine muscle contraction. This document collates available quantitative data, details relevant experimental methodologies, and presents a clear visualization of the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting uterine contractility for conditions such as postpartum hemorrhage and labor induction.

Introduction: The Kir7.1 Channel as a Therapeutic Target

Uterine contractility is a complex physiological process tightly regulated by a variety of hormonal and electrochemical signals. During pregnancy, the uterus must remain in a quiescent state to allow for fetal development, while at term, it must initiate strong, coordinated contractions to facilitate parturition. Dysfunctional uterine contractility can lead to serious clinical complications, including preterm labor and postpartum hemorrhage.

Recent research has identified the inwardly rectifying potassium channel Kir7.1 (encoded by the KCNJ13 gene) as a critical component in maintaining uterine quiescence.^{[1][2]} Kir7.1 channels contribute to the negative resting membrane potential of myometrial cells, thereby reducing their excitability. Inhibition of these channels has emerged as a promising strategy for inducing uterine contractions. **VU714 oxalate** is a novel small molecule inhibitor of the Kir7.1 channel, showing potential as a pharmacological tool and a lead compound for the development of new uterotonic agents.^{[1][2]}

Quantitative Data on VU714 Oxalate and Related Compounds

While specific dose-response data for **VU714 oxalate** on uterine contractility parameters are not yet extensively published, the available data on its potency and the effects of related compounds provide valuable insights.

Compound	Parameter	Value	Assay System	Reference
VU714	IC50	5.6 μ M	Thallium (Tl+) Flux Assay (mutant Kir7.1)	[2]
VU714	IC50	1.5 μ M	Whole-Cell Voltage Clamp (mutant Kir7.1)	[2]
ML418 (optimized from VU714)	IC50	310 nM	Not specified	[1]
VU590 (related Kir7.1 inhibitor)	Concentration	20 μ mol/L	Isometric tension recording (human pregnant myometrium)	Not directly cited
Effect	Increased mean contractile force and frequency of spontaneous contractions, followed by a monoexponential decay in amplitude over time.	Not directly cited		

Note: The IC50 values for VU714 were determined using a mutant form of the Kir7.1 channel (M125R) which was engineered for improved performance in high-throughput screening assays.[2]

Experimental Protocols

The following protocols are based on established methodologies for studying uterine contractility and the effects of ion channel modulators.

In Vitro Uterine Contractility Assay (Isometric Tension Recording)

This protocol is designed to measure the contractile activity of uterine muscle strips in response to pharmacological agents like **VU714 oxalate**.

3.1.1. Tissue Preparation:

- Obtain myometrial biopsies from consenting patients undergoing cesarean section or from appropriate animal models (e.g., pregnant rats or mice).
- Immediately place the tissue in chilled, oxygenated Physiological Saline Solution (PSS). The composition of PSS is typically (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 2.5 CaCl₂, 1.18 KH₂PO₄, 25 NaHCO₃, and 11.1 glucose.
- Dissect the myometrium into longitudinal strips approximately 2 mm wide and 10 mm long.
- Mount the strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[\[3\]](#)[\[4\]](#)[\[5\]](#)

3.1.2. Experimental Setup:

- Attach one end of the muscle strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
- Apply an initial tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the PSS every 15-20 minutes.
- Record the isometric contractions using a data acquisition system.

3.1.3. Experimental Procedure:

- Once stable spontaneous contractions are established, record a baseline period of at least 20 minutes.

- Prepare stock solutions of **VU714 oxalate** in an appropriate solvent (e.g., DMSO) and make serial dilutions in PSS.
- Add **VU714 oxalate** to the organ baths in a cumulative, concentration-dependent manner, allowing the tissue to stabilize for 15-20 minutes at each concentration.
- To study the effect on agonist-induced contractions, first stimulate the tissue with a uterotonic agent like oxytocin (e.g., 1 nM) until a stable contractile pattern is achieved, then add **VU714 oxalate** as described above.

3.1.4. Data Analysis:

- Measure the following parameters from the recorded traces:
 - Frequency: Number of contractions per unit of time.
 - Amplitude: The peak force of each contraction from the baseline.
 - Duration: The time from the beginning to the end of a single contraction.
 - Area Under the Curve (AUC): An integrated measure of the total contractile activity.
- Express the data as a percentage of the baseline activity before the addition of **VU714 oxalate**.
- Construct concentration-response curves and calculate EC50 or IC50 values where applicable.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol allows for the direct measurement of ion channel activity in isolated myometrial cells.

3.2.1. Cell Isolation:

- Digest small pieces of myometrium with a solution containing collagenase and protease to isolate single smooth muscle cells.

- Plate the isolated cells on glass coverslips for electrophysiological recording.

3.2.2. Recording:

- Use the whole-cell patch-clamp technique to record membrane potential (current-clamp) or specific ion currents (voltage-clamp).
- For recording Kir7.1 currents, use appropriate intracellular and extracellular solutions to isolate the potassium currents.
- After establishing a stable recording, perfuse the cell with a solution containing **VU714 oxalate** at various concentrations.

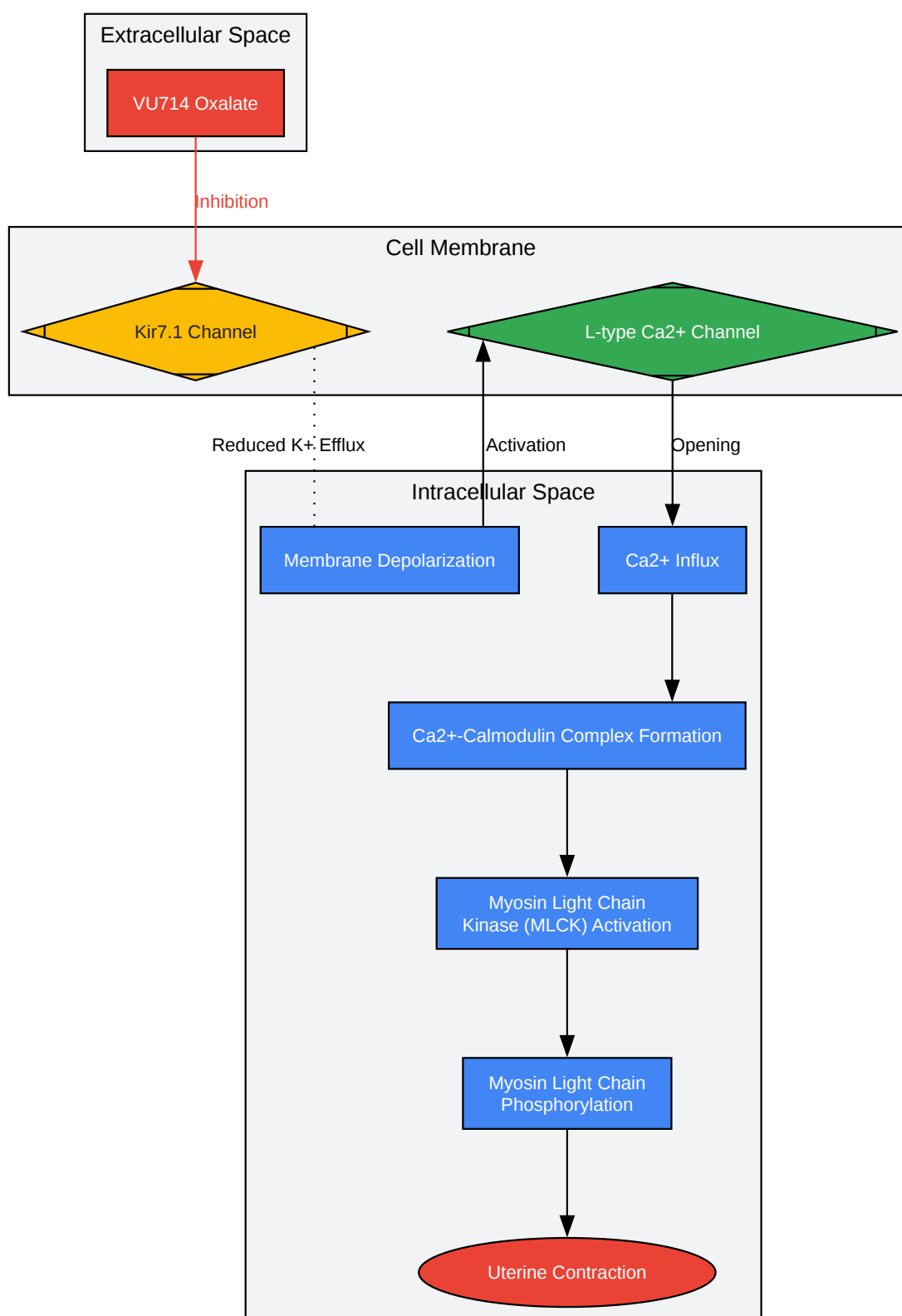
3.2.3. Data Analysis:

- In current-clamp mode, measure the change in resting membrane potential upon application of **VU714 oxalate**.
- In voltage-clamp mode, measure the inhibition of the Kir7.1 current by **VU714 oxalate** and determine the IC50.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of **VU714 oxalate** is the direct blockade of the Kir7.1 potassium channel pore.^[1] This inhibition disrupts the normal flow of potassium ions out of the myometrial cell, leading to a cascade of events that culminates in muscle contraction.

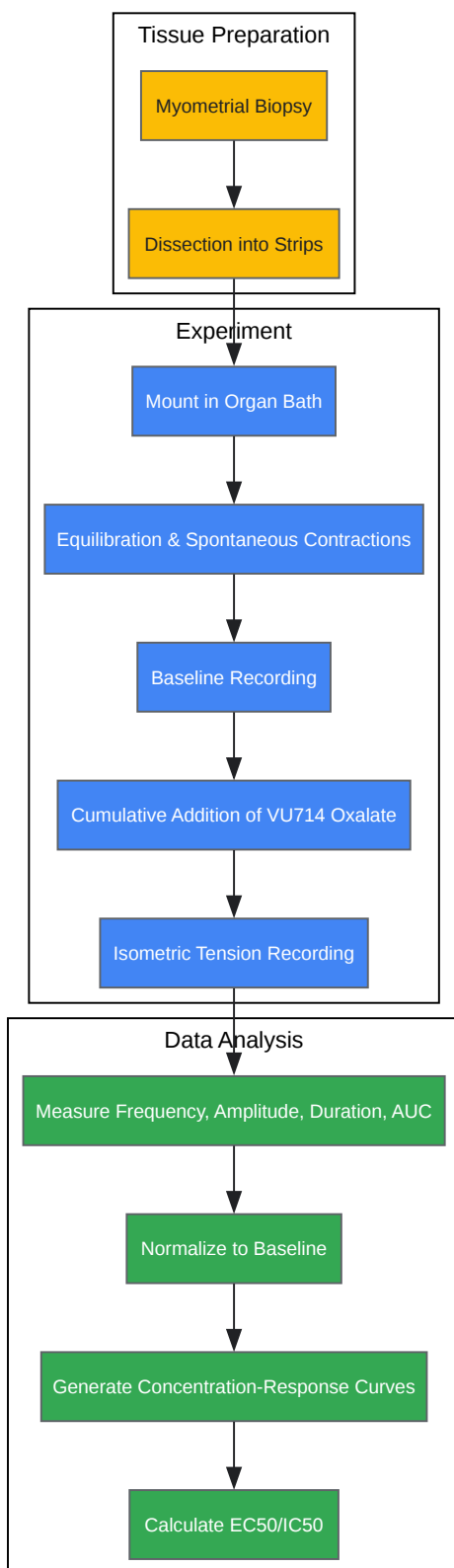
Proposed Signaling Pathway for VU714 Oxalate in Uterine Myocytes



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Caption: Signaling pathway of **VU714 oxalate**-induced uterine contraction.

Experimental Workflow for In Vitro Contractility Studies



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